Sulfachloropyridazine
Overview
Description
Sulfachlorpyridazine is a sulfonamide antibiotic drug used primarily in veterinary medicine. It is effective against a broad spectrum of bacterial infections caused by gram-positive and gram-negative organisms. The compound is particularly useful in treating infections in poultry, cattle, and swine .
Mechanism of Action
Target of Action
Sulfachloropyridazine is a sulfonamide antimicrobial . The primary target of sulfonamides, including this compound, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
This compound, like other sulfonamides, interferes with the formation of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the bacteria from synthesizing folic acid, a vital component for their growth and reproduction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria, which in turn inhibits their growth and reproduction .
Pharmacokinetics
It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with this compound . For instance, the therapeutic efficacy of Acarbose, Acetohexamide, Albiglutide, and Alogliptin can be increased when used in combination with this compound .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, this compound prevents bacteria from growing and reproducing, effectively treating bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation of this compound can be achieved more efficiently in acidic conditions than in alkaline conditions . Additionally, certain anions, such as H2PO4− and Cl−, can promote the degradation of this compound, while others, such as HPO42−, HCO3−, and large dosages of NO3−, can restrain it .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfachloropyridazine interacts with are not fully annotated yet .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not fully annotated yet . As a sulfonamide antimicrobial, it is known to interfere with bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully annotated yet . Sulfonamides, including this compound, are known to inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not fully annotated yet . A study has shown that this compound crystals can be formed in different solvents at ambient conditions .
Dosage Effects in Animal Models
In calves, the recommended daily dose of this compound is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully annotated yet . As a sulfonamide, it is known to interfere with the folic acid metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully annotated yet .
Subcellular Localization
The subcellular localization of this compound is not fully annotated yet . As a small molecule drug, it is expected to be able to diffuse across cell membranes and reach various subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfachlorpyridazine can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives followed by chlorination and pyridazine ring formation. The process typically involves the following steps:
Sulfonation: Aniline is sulfonated using sulfuric acid to form sulfanilic acid.
Chlorination: The sulfanilic acid is then chlorinated to introduce the chlorine atom.
Pyridazine Ring Formation: The chlorinated intermediate is reacted with hydrazine to form the pyridazine ring, resulting in sulfachlorpyridazine.
Industrial Production Methods
Industrial production of sulfachlorpyridazine involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Sulfachlorpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfachlorpyridazine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfachlorpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and effects on microbial growth.
Medicine: Employed in veterinary medicine to treat bacterial infections in animals.
Industry: Utilized in the production of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Sulfachlorpyridazine belongs to the sulfonamide class of antibiotics, which includes other compounds such as sulfamethoxazole, sulfadiazine, and sulfisoxazole. Compared to these compounds, sulfachlorpyridazine has a unique pyridazine ring structure, which contributes to its specific antibacterial activity and pharmacokinetic properties .
List of Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfisoxazole
- Sulfapyridine
Sulfachlorpyridazine stands out due to its effectiveness against a broad spectrum of bacteria and its rapid onset of action in veterinary applications .
Properties
IUPAC Name |
4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXHILFPRYWFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045265 | |
Record name | Sulfachloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80-32-0 | |
Record name | Sulfachlorpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfachlorpyridazine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfachlorpyridazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfachlorpyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfachloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfachlorpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFACHLORPYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []
ANone: The inhibition of folate synthesis by this compound leads to a cascade of effects, ultimately halting bacterial growth and proliferation:
- Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []
- Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []
ANone: this compound has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.
ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of this compound and confirm its identity. [, ]
ANone: Yes, research has explored the stability of this compound in various environmental matrices, including soil and water. Studies have shown that this compound can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]
ANone: Yes, the stability of this compound is influenced by pH. Studies indicate that this compound degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]
ANone: The provided research does not suggest any inherent catalytic properties of this compound. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.
ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of this compound, providing insights into its degradation pathways. []
ANone: Research on this compound and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]
ANone: Research has explored encapsulating this compound within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []
ANone: Yes, the widespread use of this compound in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.
ANone: Studies in various animal models, including chickens and pigs, have shown that this compound is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]
ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of this compound compared to administration in a fasted state. []
ANone: this compound has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of this compound with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]
ANone: Yes, resistance to this compound and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of this compound. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of this compound. []
ANone: While generally considered safe for use in animals when administered appropriately, this compound can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]
ANone: Several analytical methods have been developed for this compound detection and quantification, including:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing this compound in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]
- Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for this compound analysis, particularly in complex matrices. []
- Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify this compound based on its binding to a specific antibody. []
ANone: this compound, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]
ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading this compound in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade this compound and its byproducts. []
ANone: this compound exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]
ANone: Research has investigated the solubility of this compound in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []
ANone: The validation of analytical methods for this compound typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]
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